2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
CAS No.: 1261888-94-1
Cat. No.: VC11734626
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261888-94-1 |
|---|---|
| Molecular Formula | C11H8ClNO2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 2-(2-chloro-5-hydroxyphenyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C11H8ClNO2/c12-9-4-3-7(14)6-8(9)11-10(15)2-1-5-13-11/h1-6,14-15H |
| Standard InChI Key | ACYZNOLFNZETQA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O |
| Canonical SMILES | C1=CC(=C(N=C1)C2=C(C=CC(=C2)O)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) connected to a chlorinated phenolic group. Key structural attributes include:
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Pyridine Ring: The nitrogen atom at position 1 creates electron-deficient regions, facilitating electrophilic substitution at positions 3 and 5.
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Chlorinated Phenolic Moiety: The chlorine atom at position 2 and hydroxyl group at position 5 of the phenyl ring introduce steric hindrance and polarity, influencing solubility and reactivity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyridine fused with 2-chloro-5-hydroxyphenyl group |
| Functional Groups | Hydroxyl (-OH), chloro (-Cl), pyridinic nitrogen |
| Electron Distribution | Electron-deficient pyridine; electron-rich phenolic oxygen |
Synthesis and Manufacturing Approaches
Palladium-Catalyzed Cross-Coupling
The Suzuki–Miyaura coupling is a cornerstone method for synthesizing biaryl structures. For 2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol, this involves reacting a pyridinyl boronic acid with a chlorinated aryl halide under palladium catalysis.
Reaction Conditions:
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Catalyst: Pd(PPh) or PdCl(dppf)
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Base: NaCO or KCO
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Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME)
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Temperature: 80–100°C
This method offers high regioselectivity and compatibility with sensitive functional groups, though it requires anhydrous conditions and inert atmospheres.
Biocatalytic Hydroxylation
Whole-cell biocatalysis using Burkholderia species provides a sustainable alternative. These bacteria express monooxygenases that hydroxylate pyridine derivatives at specific positions without requiring harsh reagents.
Advantages:
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Regioselectivity: Enzymes target specific carbon atoms, minimizing byproducts.
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Eco-Friendly: Operates at ambient temperature and pressure, reducing energy consumption.
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Yield: Comparable to traditional methods (70–85%).
Table 2: Comparison of Synthesis Methods
| Parameter | Suzuki–Miyaura Coupling | Biocatalytic Hydroxylation |
|---|---|---|
| Yield | 75–90% | 70–85% |
| Selectivity | High | Very High |
| Environmental Impact | Moderate (organic solvents) | Low (aqueous media) |
| Scalability | Industrial-scale feasible | Limited by bioreactor capacity |
Biological Activity and Mechanism of Action
Enzyme Inhibition
2-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol exhibits inhibitory effects on enzymes involved in oxidative stress pathways, such as NADPH oxidase and xanthine oxidase. By chelating metal ions or binding to active sites, it disrupts reactive oxygen species (ROS) production, offering potential in treating inflammatory diseases.
Anti-Inflammatory Properties
In vitro studies suggest the compound modulates NF-κB signaling, a key pathway in inflammation. Its chloro and hydroxyl groups may interact with cysteine residues in IκB kinase (IKK), preventing phosphorylation and subsequent cytokine release.
Challenges and Future Research Directions
Despite its promise, critical gaps remain:
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Toxicity Profiles: No in vivo data exist on acute or chronic exposure.
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Synthetic Optimization: Biocatalytic routes require strain engineering to improve yields.
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Structure-Activity Relationships: Systematic modifications to enhance potency and selectivity.
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